2-(2,4-dichlorophenoxy)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
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Overview
Description
2-(2,4-dichlorophenoxy)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a synthetic organic compound that features a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of 2,4-dichlorophenol, which is then reacted with appropriate reagents to introduce the phenoxy group
Industrial Production Methods
In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or imidazolyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe for specific biological pathways.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, modulating biochemical pathways, or altering cellular functions. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A herbicide with similar phenoxy group.
1-(3-fluorophenyl)-2-(methylthio)ethanone: Shares the fluorophenyl and thioether groups.
Imidazole derivatives: Compounds with similar imidazolyl groups.
Uniqueness
2-(2,4-dichlorophenoxy)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged for specific applications where other similar compounds may not be as effective.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a complex organic molecule with potential therapeutic applications. Its structure incorporates various functional groups that may contribute to its biological activity, including anticancer and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, highlighting key findings, mechanisms of action, and potential applications.
The chemical structure of the compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C16H15Cl2F N2O2S |
Molecular Weight | 342.19 g/mol |
IUPAC Name | This compound |
LogP | 4.1363 |
Polar Surface Area | 31.53 Ų |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study evaluating the cytotoxicity of related compounds demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. The presence of both the dichlorophenoxy and imidazole groups was critical for enhancing anticancer activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Compounds with a dichlorophenoxy moiety have been reported to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may interfere with bacterial cell wall synthesis or function through interaction with specific enzymes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The imidazole ring is known to interact with various enzymes, potentially inhibiting their function.
- Receptor Modulation: Similar compounds have been shown to modulate receptor activity, affecting signaling pathways involved in cell growth and survival.
- Reactive Oxygen Species (ROS) Generation: Some studies indicate that these compounds may induce oxidative stress in target cells, leading to apoptosis.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2FN2O2S/c19-13-4-5-16(15(20)9-13)25-10-17(24)23-7-6-22-18(23)26-11-12-2-1-3-14(21)8-12/h1-5,8-9H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLPECOHOYQZKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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